molecular formula C29H50Cl2N2O7 B12779747 1H-Naphtho(2,1-b)pyran, 1-piperazinebutanoic acid deriv. CAS No. 115076-95-4

1H-Naphtho(2,1-b)pyran, 1-piperazinebutanoic acid deriv.

Cat. No.: B12779747
CAS No.: 115076-95-4
M. Wt: 609.6 g/mol
InChI Key: SCBIBQHEDBGEGH-YBHQIWACSA-N
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Description

1H-Naphtho(2,1-b)pyran, 1-piperazinebutanoic acid derivative is a complex organic compound that belongs to the class of naphthopyrans

Preparation Methods

The synthesis of 1H-Naphtho(2,1-b)pyran derivatives typically involves multicomponent reactions. One common method is the one-pot synthesis under solvent-free conditions using catalytic amounts of boron trifluoride etherate (BF3.OEt2). This method involves the condensation of α-naphthol, aldehydes, and β-oxobenzenepropane (dithioates) to form the desired naphthopyran derivatives . Industrial production methods may vary, but they generally follow similar principles of multicomponent reactions and catalytic processes.

Chemical Reactions Analysis

1H-Naphtho(2,1-b)pyran derivatives undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can produce hydrazone derivatives with different functional groups.

Scientific Research Applications

1H-Naphtho(2,1-b)pyran derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Naphtho(2,1-b)pyran derivatives involves their interaction with specific molecular targets and pathways. For example, their anticancer activity is attributed to the inhibition of DNA-PK and topoisomerase II, leading to the disruption of DNA repair and replication processes . These compounds may also interact with other cellular targets, contributing to their diverse biological activities.

Comparison with Similar Compounds

1H-Naphtho(2,1-b)pyran derivatives can be compared with other similar compounds such as:

Properties

CAS No.

115076-95-4

Molecular Formula

C29H50Cl2N2O7

Molecular Weight

609.6 g/mol

IUPAC Name

[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride

InChI

InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(24(35)28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26+,27-,28+,29-;;/m1../s1

InChI Key

SCBIBQHEDBGEGH-YBHQIWACSA-N

Isomeric SMILES

C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)O)OC(=O)CCCN4CCN(CC4)C)(C)C)O)C)O)C=C.Cl.Cl

Canonical SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CCCN4CCN(CC4)C)C)O)C.Cl.Cl

Origin of Product

United States

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